Stereochemistry: C2 Chirality vs. 4-Position Achirality
2-[2-(Benzyloxy)ethyl]piperidine (CAS 160358-15-6) contains one undefined atom stereocenter at the C2 position of the piperidine ring, whereas 4-[2-(benzyloxy)ethyl]piperidine (CAS 553631-53-1) is achiral (zero stereocenters) due to the symmetric 4-substitution [1]. This structural difference means the 2-isomer is supplied as a racemic mixture (unless chiral resolution is performed), while the 4-isomer has no enantiomeric forms. For procurement, this dictates that the 2-isomer can serve as a substrate for asymmetric synthesis or chiral resolution, a capability the 4-isomer cannot offer.
| Evidence Dimension | Stereogenic center count (undefined atom stereocenters) |
|---|---|
| Target Compound Data | 1 stereogenic center at C2 (racemic mixture as supplied) |
| Comparator Or Baseline | 4-[2-(benzyloxy)ethyl]piperidine: 0 stereogenic centers; 3-[2-(benzyloxy)ethyl]piperidine: 1 stereogenic center at C3 |
| Quantified Difference | Target: 1 undefined stereocenter; 4-isomer: 0 stereocenters; absolute structural difference in chirality capacity |
| Conditions | Structural analysis; PubChem computed stereochemistry database |
Why This Matters
A compound with a stereogenic center at the substitution point enables enantioselective synthesis and chiral SAR exploration, whereas the achiral 4-isomer is structurally incapable of supporting this research direction.
- [1] PubChem CID 20735250. Computed Properties: Undefined Atom Stereocenter Count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/20735250 View Source
